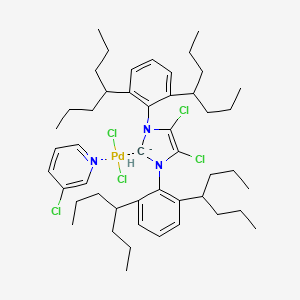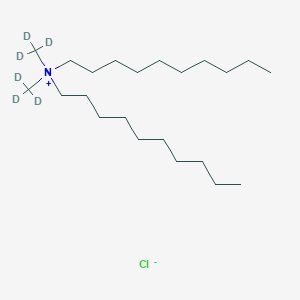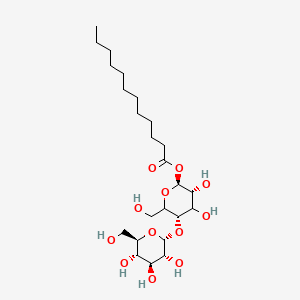
4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate is a biochemical compound with the molecular formula C24H44O12 and a molecular weight of 524.6 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties that make it a valuable tool in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate can be achieved through enzymatic catalysis, where glucose and glucoside are combined under specific conditions . This method involves the use of enzymes to facilitate the reaction, ensuring high specificity and yield.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of glucose from natural sources such as sugar cane or sugar beet. The extracted glucose undergoes saccharification, purification, and crystallization to achieve the desired purity . Enzymatic synthesis is also employed on an industrial scale to produce this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and glycosyl donors for glycosylation . The conditions for these reactions vary, with hydrolysis typically occurring in aqueous solutions, oxidation requiring specific oxidizing agents, and glycosylation involving the use of glycosyl donors under controlled conditions .
Major Products Formed: The major products formed from these reactions include various glycosides and oxidized derivatives of the original compound . These products are valuable for further research and application in different scientific fields.
Applications De Recherche Scientifique
4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate has a wide range of scientific research applications. In chemistry, it is used as a substrate for studying enzymatic reactions and glycosylation processes . In biology, it serves as a tool for investigating carbohydrate metabolism and cellular processes involving glycosides . In medicine, this compound is utilized in the development of therapeutic agents and diagnostic tools . Additionally, it has industrial applications in the production of bioactive compounds and as an additive in various products .
Mécanisme D'action
The mechanism of action of 4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate involves its interaction with specific enzymes and molecular targets. The compound acts as a substrate for glycosylation reactions, where it donates its glycosyl group to acceptor molecules . This process is facilitated by enzymes such as glycosyltransferases, which catalyze the transfer of the glycosyl group to the target molecule . The resulting glycosylated products play crucial roles in various biological processes, including cell signaling, metabolism, and structural integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate include cellobiose, lactose, maltose, and other glycosides . These compounds share structural similarities, such as the presence of glycosidic bonds and glucose units .
Uniqueness: What sets this compound apart from these similar compounds is its unique dodecanoate group, which imparts distinct properties and functionalities . This structural feature enhances its solubility, stability, and reactivity, making it a valuable compound for specific scientific applications .
Propriétés
Formule moléculaire |
C24H44O12 |
|---|---|
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
[(2S,3R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate |
InChI |
InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-16(27)35-23-21(32)19(30)22(15(13-26)34-23)36-24-20(31)18(29)17(28)14(12-25)33-24/h14-15,17-26,28-32H,2-13H2,1H3/t14-,15?,17-,18+,19?,20-,21-,22-,23+,24-/m1/s1 |
Clé InChI |
QUZIQDPFBOROML-ATRIQKIRSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)O[C@H]1[C@@H](C([C@@H](C(O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


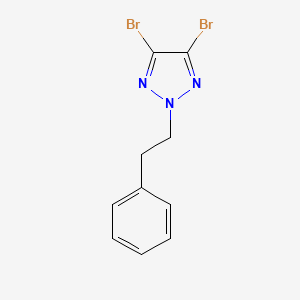
![3-Pyridin-3-ylpyrazolo[1,5-a]pyridine](/img/structure/B13849115.png)
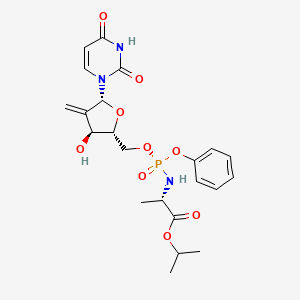
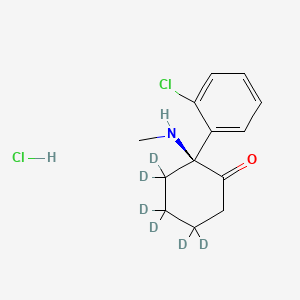
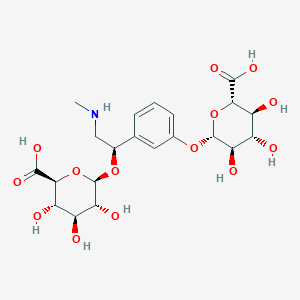
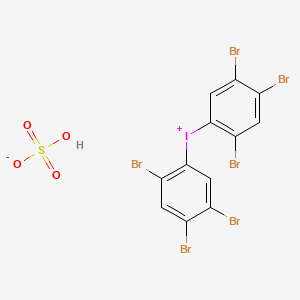
![[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B13849139.png)

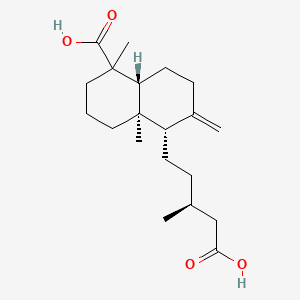
![(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13849156.png)
